molecular formula C17H12F3N3O2S B11097577 3-methoxy-N-[5-(pyridin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

3-methoxy-N-[5-(pyridin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11097577
M. Wt: 379.4 g/mol
InChI Key: AFLCWSQCZMRMQE-UHFFFAOYSA-N
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Description

3-METHOXY-N~1~-[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a methoxy group, a pyridyl group, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N~1~-[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridyl Group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, using palladium catalysts.

    Addition of the Trifluoromethyl Group: This can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

    Formation of the Benzamide Core: This involves the reaction of the substituted thiazole with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N~1~-[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

3-METHOXY-N~1~-[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-METHOXY-N~1~-[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance its binding affinity and metabolic stability, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-N~1~-[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]BENZAMIDE: Similar structure but with a different position of the methoxy group.

    3-METHOXY-N~1~-[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide group.

Uniqueness

3-METHOXY-N~1~-[5-(2-PYRIDYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiazole ring provides a rigid scaffold for interactions with biological targets.

Properties

Molecular Formula

C17H12F3N3O2S

Molecular Weight

379.4 g/mol

IUPAC Name

3-methoxy-N-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H12F3N3O2S/c1-25-11-6-4-5-10(9-11)15(24)23-16-22-14(17(18,19)20)13(26-16)12-7-2-3-8-21-12/h2-9H,1H3,(H,22,23,24)

InChI Key

AFLCWSQCZMRMQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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